molecular formula C21H23N3O4 B271201 N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271201
M. Wt: 381.4 g/mol
InChI Key: ALAMYJWYCXJCOI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APET or APETALA3, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of plant biology. APET is a synthetic analog of the natural plant hormone, jasmonic acid, and has been shown to have similar biological effects.

Mechanism of Action

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts by binding to and activating jasmonic acid receptors in plants, leading to downstream signaling pathways that result in the expression of genes involved in defense and growth regulation. This activation can occur through both transcriptional and post-transcriptional mechanisms.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the expression of various genes involved in plant defense against pathogens and insects, including those encoding for enzymes involved in the synthesis of defensive compounds. It also plays a role in the regulation of plant growth and development, including seed germination, root growth, and flower development. Additionally, N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to regulate the production of reactive oxygen species in plants, which can act as signaling molecules in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its similarity to jasmonic acid, a natural plant hormone. This allows for the study of specific biological processes in plants without the confounding effects of other compounds. Additionally, N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound, allowing for precise control over its concentration and application. One limitation of using N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low yield in synthesis, which can limit its availability for research.

Future Directions

There are several potential future directions for research involving N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be the identification of specific genes and pathways regulated by N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in plants, which could lead to the development of new strategies for crop protection and improvement. Additionally, the use of N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other compounds could lead to the discovery of new signaling pathways and biological processes in plants. Finally, the development of more efficient synthesis methods for N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could increase its availability for research and potential applications.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a catalyst to form a pyrrole derivative. This intermediate is then reacted with N-acetylanthranilic acid in the presence of a coupling reagent to form the final product, N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been primarily used in plant biology research due to its similarity to jasmonic acid, a natural plant hormone involved in various physiological processes. N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the expression of genes involved in plant defense against pathogens and insects. It also plays a role in the regulation of plant growth and development, including seed germination, root growth, and flower development.

properties

Product Name

N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-3-28-19-7-5-4-6-18(19)24-13-15(12-20(24)26)21(27)23-17-10-8-16(9-11-17)22-14(2)25/h4-11,15H,3,12-13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

ALAMYJWYCXJCOI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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